molecular formula C16H12F2N2O3S B2582997 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-29-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2582997
CAS No.: 895443-29-5
M. Wt: 350.34
InChI Key: IBKUVWUYQVGNPT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability under various reaction conditions.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with difluoromethyl substitutions and a dimethoxybenzamide moiety. Its chemical formula is C12H12F2N2O3SC_{12}H_{12}F_2N_2O_3S, and it exhibits unique properties that enhance its biological interactions.

Anticancer Properties

Research indicates that this compound possesses anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting programmed cell death, making it a target for cancer therapeutics.

Key Findings:

  • Cell Lines Tested: The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Mechanism of Action: It triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are essential for apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of DNA replication .

The mechanisms by which this compound exerts its biological effects include:

  • Protein Interaction: The compound binds to specific proteins involved in apoptosis regulation.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cellular damage and death.
  • Enzyme Inhibition: It inhibits key enzymes involved in cellular proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other benzo[d]thiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
N-(4-fluorobenzothiazol-2-yl)-N,N-dimethylacetamideModerateLowROS Generation
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineHighModerateEnzyme Inhibition
N-(4-chlorobenzothiazol-2-yl)-N,N-diethylpropane-1,3-diamineLowHighMembrane Disruption

This table illustrates that while similar compounds may exhibit anticancer or antimicrobial properties, the specific combination of functional groups in this compound enhances its overall efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer Treatment:
    • Researchers administered the compound in vitro to MCF-7 cells and observed a significant reduction in cell viability after 48 hours.
    • The study concluded that the compound could be a candidate for further development as an anticancer drug .
  • Antibacterial Screening:
    • In a recent screening of novel antibacterial agents, this compound was found to outperform existing antibiotics against resistant strains of E. coli .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKUVWUYQVGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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